![molecular formula C11H19N3S B2630842 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine CAS No. 929974-23-2](/img/structure/B2630842.png)

4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

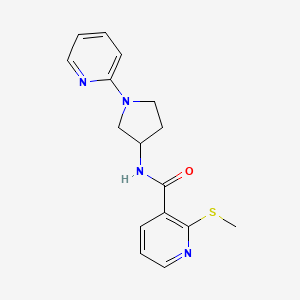

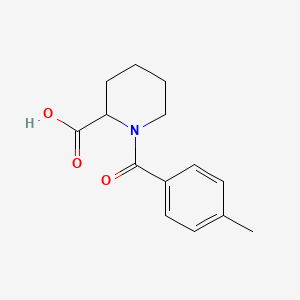

The compound “4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine” has a molecular weight of 225.35. The related compound “4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine dihydrochloride” has a molecular weight of 298.3 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .Applications De Recherche Scientifique

Structural Characterization and Synthesis

- The structural characterization of thiazole derivatives, such as the polymorphs of thiourea derivatives and their conversion into 2-aminothiazoles through the Hantzsch reaction, demonstrates the versatility of thiazoles in crystal engineering and molecular synthesis. These compounds exhibit distinct intermolecular hydrogen bonding patterns and crystal structures, contributing to their application in designing materials with specific physical properties (Böck et al., 2020).

Biological Activities

Thiazole derivatives have been synthesized and evaluated for various biological activities. For instance, Schiff bases derived from 1,3,4-thiadiazole compounds have shown promising DNA protective abilities against oxidative damage and antimicrobial activities against specific strains of bacteria. This suggests the potential use of thiazole derivatives in developing new therapeutic agents (Gür et al., 2020).

Additionally, carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to thiazole compounds, have demonstrated potent cytotoxic activities against various cancer cell lines, indicating the potential for thiazole derivatives in cancer therapy (Deady et al., 2003).

Chemical Properties and Applications

The study of thiazoles as corrosion inhibitors for metals such as copper in acidic environments reveals their chemical stability and potential applications in protecting materials from corrosion. This aspect of thiazole chemistry could be beneficial in industries looking to extend the lifespan of metal components and structures (Farahati et al., 2019).

Fluorescence studies on thiazole derivatives have shown interesting fluorescence effects influenced by molecular aggregation and amino group position. These properties are critical for the development of fluorescent probes and sensors for biological and environmental monitoring (Matwijczuk et al., 2018).

Safety and Hazards

The compound “4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine” has associated safety information. It has GHS05 and GHS07 pictograms, with a signal word of “Danger”. Hazard statements include H302 and H314. Precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, and P501 .

Propriétés

IUPAC Name |

4-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3S/c1-8-3-9(2)5-14(4-8)6-10-7-15-11(12)13-10/h7-9H,3-6H2,1-2H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDMQZVMBPZAHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC2=CSC(=N2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine | |

CAS RN |

929974-23-2 |

Source

|

| Record name | 4-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2630759.png)

![1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2630766.png)

![2-[5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2630769.png)

![2-((5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2630772.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2630775.png)

![2-[2-(5-Chlorothiophen-2-yl)ethoxy]acetic acid](/img/structure/B2630780.png)